molecular formula C14H18ClNO3 B2969388 tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate CAS No. 1909287-39-3

tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate

Cat. No.: B2969388
CAS No.: 1909287-39-3
M. Wt: 283.75
InChI Key: GABBQXFZCSOUAX-LBPRGKRZSA-N
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Description

tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a chloroacetamido group. Esters are commonly used in various chemical reactions and have significant applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate typically involves the esterification of the corresponding acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate: can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

    Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or esters.

    Hydrolysis: Formation of the corresponding acid and tert-butyl alcohol.

    Oxidation: Formation of oxidized phenyl derivatives.

    Reduction: Formation of reduced phenyl derivatives.

Scientific Research Applications

tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate: has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S)-2-(2-bromoacetamido)-2-phenylacetate
  • tert-butyl (2S)-2-(2-iodoacetamido)-2-phenylacetate
  • tert-butyl (2S)-2-(2-fluoroacetamido)-2-phenylacetate

Uniqueness

tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate: is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and potential biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group can influence the compound’s electrophilicity and its interactions with nucleophiles.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-chloroacetyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABBQXFZCSOUAX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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